Disilver dioxide

Description

Significance of Disilver Dioxide in Modern Chemistry and Materials Science

The unique properties of this compound, stemming from its mixed-valence state, make it a significant material in several areas of modern science and technology. Its distinct redox and electrical characteristics are central to its applications. ontosight.ai

One of the most established uses of this oxide is in silver-zinc batteries, where it serves as the cathode material. wikipedia.orgtaylorandfrancis.com The electrochemical potential of the Ag(I)/Ag(III) system contributes to the high energy density of these batteries. taylorandfrancis.com

In the field of materials science, silver oxides, in general, are valued for their thermal stability and are used in ceramic and glass production. americanelements.comatamanchemicals.com While silver oxide compounds are typically not conductive to electricity, certain perovskite-structured oxides have found applications as cathodes in solid oxide fuel cells due to their electronic conductivity. americanelements.comamericanelements.com The specific properties of this compound are being explored for advanced electronic components. americanelements.com

Furthermore, the antimicrobial properties of silver compounds have led to research into the use of this compound in biomedical applications. ontosight.ai Potential uses include incorporation into medical devices and wound care products to prevent infections. ontosight.ai

Overview of Key Research Areas on this compound

Current research on this compound is vibrant and focuses on leveraging its unique chemical and physical properties. The primary areas of investigation include energy storage, catalysis, and biomedical applications. ontosight.ai

Energy Storage: A significant portion of research is dedicated to its application in energy storage devices. ontosight.ai Scientists are exploring its potential in advanced batteries and supercapacitors due to its interesting electrical properties. ontosight.ai The goal is to improve energy density, power density, and the cycle life of these devices. Research into silver-zinc batteries continues, with a focus on optimizing the cathode performance of silver oxides. taylorandfrancis.com

Catalysis: The unique redox properties of this compound make it a promising candidate as a catalyst in various chemical reactions. ontosight.ai Research is ongoing to understand its catalytic activity and selectivity for specific transformations. Supported silver nanoclusters on oxide substrates are of particular interest for their catalytic potential in reactions like the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). acs.org

Biomedical Applications: Building on the well-known antimicrobial effects of silver, researchers are investigating this compound for use in medical contexts. ontosight.ai This includes the development of novel antimicrobial coatings for medical implants and devices, as well as its potential integration into advanced wound dressings. ontosight.ai

Table 2: Key Research Focus on this compound

| Research Area | Focus | Potential Application |

|---|---|---|

| Energy Storage | Redox and electrical properties | Advanced batteries, Supercapacitors ontosight.ai |

| Catalysis | Unique redox capabilities | Chemical synthesis, Oxidation reactions ontosight.aiacs.org |

| Biomedical | Antimicrobial properties of silver | Medical devices, Wound care products ontosight.ai |

Structure

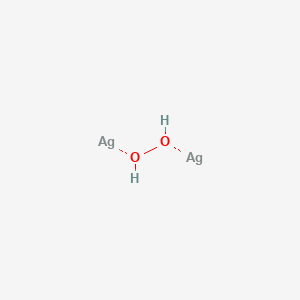

2D Structure

Properties

IUPAC Name |

hydrogen peroxide;silver | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O2/c;;1-2/h;;1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLVZNQBQJNFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.[Ag].[Ag] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2H2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.751 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25455-73-6 | |

| Record name | Disilver dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025455736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Disilver Dioxide

Solution-Based and Precipitation Synthesis Approaches

Solution-based methods are a common route for producing disilver dioxide, often involving precipitation from an aqueous solution. These techniques offer control over the resulting product's characteristics.

Controlled Chemical Precipitation Techniques

Controlled chemical precipitation is a fundamental technique for synthesizing this compound. This method involves the reaction of soluble substances to form an insoluble product that precipitates out of the solution. longdom.org The process relies on principles such as the solubility product, where precipitation occurs when the concentration of ions surpasses this equilibrium point. longdom.org Factors like pH and the presence of common ions can be manipulated to control the precipitation reaction. longdom.org For instance, in wastewater treatment, chemical precipitation is used to remove heavy metals by forming insoluble metal hydroxides or sulfides. longdom.orgwaterandwastewater.com This general principle is applied to the synthesis of silver oxides, where controlling reaction conditions allows for the production of powders with specific properties. wikipedia.org

Oxidative Synthesis Routes (e.g., using Potassium Persulfate, Ozone)

Oxidative methods provide an alternative pathway to synthesize silver oxides. One such method involves the use of strong oxidizing agents like potassium persulfate (K₂S₂O₈). Silver oxide can be prepared by reacting silver nitrate (B79036) with potassium persulfate in the presence of a base. atamanchemicals.com Potassium persulfate is a powerful oxidizing agent used in various chemical syntheses. organic-chemistry.orgcalibrechem.com Studies have shown that potassium persulfate can significantly increase the efficiency of silver dissolution compared to other persulfate salts. researchgate.net Another oxidative route utilizes ozone (O₃). wikipedia.org When silver is exposed to ozone, it can be oxidized to form silver oxides. researchgate.netresearchgate.net Colloidal silver nanoparticles, for example, readily react with ozone to produce oxidized silver nanoparticles composed of the mixed oxide Ag₂O₂ (formulated as Ag(I)Ag(III)O₂). bibliomed.org This reaction leads to the destruction of the surface plasmon resonance band characteristic of metallic silver nanoparticles. bibliomed.org

Electrochemical and Plasma-Assisted Synthesis Methods

In addition to traditional chemical precipitation, electrochemical and plasma-based techniques have emerged as advanced methods for synthesizing this compound, offering unique control over the product's morphology and properties.

Pin-to-Solution Electrical Discharge Techniques

While specific research on "pin-to-solution electrical discharge techniques" for this compound was not found, plasma-assisted synthesis methods, which involve electrical discharges, have been utilized. Plasma-assisted synthesis is recognized as a green chemistry approach for creating nanoparticles. researchgate.net These methods use plasma-liquid interactions to generate nanoparticles without the need for chemical reducing agents. researchgate.netresearchgate.net For instance, dielectric barrier discharge (DBD) plasma has been successfully used to synthesize Ag₂O nanomaterials. mdpi.com In this process, the morphology of the resulting Ag₂O can be controlled by varying factors like the concentration of NaOH in the solution, leading to structures described as "garland-like," "flower-like," and "leaf-like". mdpi.com This highlights the potential of plasma-based methods to control the physical characteristics of the synthesized material. mdpi.commdpi.com

General Electrochemical Fabrication Strategies

Electrochemical methods offer a versatile approach to synthesizing silver oxides with controlled size and shape. researchgate.netrsc.org One strategy involves the anodization of a sacrificial silver wire in a basic aqueous solution. researchgate.net This process leads to the anodic dissolution of silver (Ag⁰ → Ag⁺(aq) + 1e⁻) followed by the precipitation of Ag₂O particles (2Ag⁺ + 2OH⁻ → Ag₂O(s) + H₂O). researchgate.net The morphology of the Ag₂O crystallites can be controlled by adjusting the potential of the silver electrode. researchgate.net Another electrochemical approach involves the reduction of water at the cathode to produce hydroxide (B78521) ions (2H₂O + 2e⁻ → H₂ + 2OH⁻), which then react with silver ions in the solution to precipitate Ag₂O particles. rsc.org This method has been shown to produce Ag₂O hexapod particles with sizes that can be controlled by the applied potential. rsc.org Electrochemical techniques have also been employed to fabricate one-dimensional silver nanostructures, such as silver nanograss, without the need for a template. rsc.org

Bio-Inspired and Environmentally Benign Synthesis

The drive towards sustainable and "green" chemistry has led to the exploration of biological systems for the synthesis of metallic and metal oxide nanoparticles. These methods are often cost-effective, straightforward, and avoid the use of harsh or toxic chemicals. mdpi.comfrontiersin.org

Fungi have emerged as effective bio-factories for the synthesis of nanoparticles due to the reductive capabilities of their proteins and intracellular enzymes. researchgate.net A notable example is the use of the endophytic fungus Fusarium oxysporum to produce silver/silver(I) oxide (Ag/Ag₂O) nanoparticles. nih.gov This top-down approach involves the biotransformation of silver oxide micropowder into nanoparticles. researchgate.netnih.gov The fungus is typically cultivated in a suitable medium, after which the mycelial mass is harvested and brought into contact with an aqueous solution of Ag₂O. nih.gov The reaction, carried out at room temperature with shaking, results in the extracellular synthesis of stable, water-dispersible Ag/Ag₂O nanoparticles. nih.gov These mycogenic nanoparticles have been characterized by various techniques, including UV-Visible spectroscopy, Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD), confirming their nanoscale dimensions, often in the range of 5-10 nm. nih.govrepa-int.org

Another fungus, Xylaria sp.5, has also been utilized for the synthesis of silver nanoparticles. In this method, the fungal culture broth is treated with a silver nitrate solution to produce the nanoparticles. aloki.hu The biomolecules and functional groups present in the fungal broth, such as those from amino acids and proteins, are believed to act as reducing and capping agents in the formation of the nanoparticles. aloki.hu

| Fungus | Precursor | Reaction Conditions | Resulting Nanoparticle Size | Reference |

| Fusarium oxysporum | Silver oxide (Ag₂O) micro powder | Room temperature, 72 hours, rotary shaker | 5–10 nm | nih.gov |

| Xylaria sp.5 | Silver nitrate (AgNO₃) | Not specified | Not specified | aloki.hu |

| Penicillium pinophilum | Silver nitrate (AgNO₃) | 1:5 ratio of fungal secretes to 1 mM AgNO₃ solution | Not specified | researchgate.net |

Beyond fungi, a wide array of biological entities and plant extracts have been successfully employed for the synthesis of silver and silver oxide nanoparticles. These green synthesis approaches are lauded for being eco-friendly and cost-effective. mdpi.com Plant extracts are particularly advantageous as they contain a rich variety of biomolecules like flavonoids, proteins, and phenols that can act as both reducing and capping agents, preventing the agglomeration of the nanoparticles. ajchem-b.comnih.gov

For instance, aqueous leaf extracts of Phoenix dactylifera L. (date palm) have been used to synthesize Ag/Ag₂O nanoparticles from a silver nitrate solution at room temperature. mdpi.com The resulting nanoparticles were found to be crystalline, with sizes ranging from 28 to 39 nm, and possessed an oval and spherical shape. mdpi.com Similarly, leaf extracts from Olea europaea (olive) have been utilized to produce spherical Ag/Ag₂O nanoparticles with an average particle size of 45 nm. springerprofessional.de

Other notable examples of plant-mediated synthesis include the use of:

Lippia citriodora leaf powder, which, when mixed with silver nitrate and heated, produces spherical Ag₂O nanoparticles with an average size of 20 nm. repa-int.org

Artocarpus heterophyllus leaf extract, resulting in spherical Ag₂O nanoparticles of approximately 14 nm. ajchem-b.com

Callistemon lanceolatus leaf extract, which yields hexagonal Ag₂O nanoparticles with sizes ranging from 3 to 30 nm. ajchem-b.com

Earthworm coelomic fluid has also been investigated as a novel green reducing agent for the synthesis of Ag/Ag₂O nanocomposites from silver nitrate. nanochemres.orgnanochemres.org

| Biological Source | Precursor | Key Findings | Resulting Nanoparticle Size/Shape | Reference |

| Phoenix dactylifera L. leaf extract | Silver nitrate (AgNO₃) | Crystalline nanoparticles with oval and spherical shapes. | 28–39 nm | mdpi.com |

| Olea europaea leaf extract | Not specified | Spherical nanoparticles. | 45 nm | springerprofessional.de |

| Lippia citriodora leaf powder | Silver nitrate (AgNO₃) | High purity and thermal stability. | 20 nm, spherical | repa-int.org |

| Artocarpus heterophyllus leaf extract | Not specified | Flavonoids in the leaves are responsible for the synthesis. | 14 nm, spherical | ajchem-b.com |

| Callistemon lanceolatus leaf extract | Not specified | Hexagonal shaped nanoparticles. | 3–30 nm | ajchem-b.com |

| Earthworm coelomic fluid | Silver nitrate (AgNO₃) | Uniform particle distribution and spherical shape. | 23–63 nm | nanochemres.orgnanochemres.org |

Nanostructured and Composite Material Synthesis

The synthesis of this compound is not limited to simple nanoparticles. Significant research has been directed towards creating well-defined nanostructures and incorporating Ag₂O₂ into composite materials to enhance its properties and applicability.

Various chemical and physical methods have been developed to produce Ag₂O₂ particles at both the nano- and micro-scale. One method involves the oxidation of a silver salt with a strong oxidizing agent. For example, a nano-divalent silver powder disinfectant with a high content of Ag₂O₂ (65%) and particle diameters of 20-100 nm has been prepared. researchgate.net Another approach utilizes the reaction of colloidal silver nanoparticles with ozone, which readily oxidizes the silver to form Ag₂O₂. bibliomed.org

A technique using a pin-to-solution electrical discharge in atmospheric air has been shown to produce a mixture of sub-micrometer Ag₂O₂ polygonal particles (>200 nm) and Ag₂CO₃ nano-spheres (<70 nm). researchgate.net Furthermore, micron-scale Ag₂O₂ particles can be prepared by controlling the pH during the dropwise addition of a sodium hydroxide solution to a silver-containing solution in the presence of a dispersant. google.com

| Synthesis Method | Precursors/Reagents | Resulting Particle Size/Morphology | Reference |

| Oxidation | Not specified | 20–100 nm diameter | researchgate.net |

| Ozonolysis of colloidal silver | Colloidal silver nanoparticles, Ozone | Not specified | bibliomed.org |

| Pin-to-solution electrical discharge | Not specified | >200 nm polygonal particles (Ag₂O₂) and <70 nm nano-spheres (Ag₂CO₃) | researchgate.net |

| pH-controlled precipitation | Silver salt, NaOH, Dispersant | Micron-scale particles | google.com |

The creation of nanocomposites containing this compound is an active area of research, aiming to combine the properties of Ag₂O₂ with other materials. A notable example is the Ag₂O₂/Ag₂CO₃ nanocomposite. One novel synthesis method for this composite is pin-to-solution air-plasma electrolysis. researchgate.net This technique results in a nanocomposite with both monoclinic and hexagonal crystal structures. The crystallite size can be controlled by adjusting the electrolyte concentration; for instance, a 0.3 M solution yields a crystallite size of 40 nm, while a lower concentration of 0.2 M produces a smaller size of approximately 17 nm. researchgate.net

Another facile method to prepare Ag₂O/Ag₂CO₃ hollow flower-like hierarchical microspheres involves the simple injection of a sodium carbonate aqueous solution into a silver nitrate ethanol (B145695) solution. acs.org The morphology of the resulting microspheres can be influenced by the reaction temperature. acs.org

Furthermore, Ag₂O-containing nanocomposites have been synthesized with other materials. For example, a Co-MOF@Ag₂O nanocomposite was prepared by dispersing a cobalt-based metal-organic framework (Co-MOF) in deionized water, adding Ag₂O, and treating the mixture with microwave irradiation. nih.gov Another study reports the mechanochemical preparation of an Ag₂O–MnO₂/graphene oxide nanocomposite through the physical grinding of the components. mdpi.com

| Nanocomposite | Synthesis Method | Precursors/Key Reagents | Key Findings | Reference |

| Ag₂O₂/Ag₂CO₃ | Pin-to-solution air-plasma electrolysis | Not specified | Crystallite size controllable by electrolyte concentration (17-40 nm). | researchgate.net |

| Ag₂O/Ag₂CO₃ | Facile injection method | Na₂CO₃, AgNO₃ | Hollow flower-like hierarchical microspheres. | acs.org |

| Co-MOF@Ag₂O | Microwave irradiation | Co-MOF, Ag₂O | Heterogeneous nano-catalyst. | nih.gov |

| Ag₂O–MnO₂/Graphene Oxide | Mechanochemical ball milling | Graphene oxide, Ag₂O–MnO₂ nanoparticles | Enhanced catalytic performance compared to pristine components. | mdpi.com |

Structural Characterization of Disilver Dioxide

Microstructural and Morphological Analysis

Microscopic techniques provide valuable insights into the particle shape, size, and internal structure of disilver dioxide.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for visualizing the internal structure of materials at the nanoscale. measurlabs.comsfr.ca In the context of silver-containing materials, TEM has been used to determine the crystallographic structure. chalcogen.ro For instance, in a study on elemental silver clusters on silver (I, II, III) oxide clathrate films, TEM was used to confirm a cubic crystallographic structure. chalcogen.ro TEM is ideal for characterizing nanoparticles and their internal features with a resolution that can reach the sub-nanometer scale. creative-bioarray.com

Scanning Electron Microscopy (SEM) is a complementary technique to TEM that provides detailed information about the surface morphology of materials. measurlabs.comsfr.ca SEM has been employed to observe the particle morphology of silver oxide-containing materials. chalcogen.ro In one study, SEM images of silver clusters on silver oxide clathrate films revealed a homogenous flat background with a distribution of irregularly shaped metallic silver clusters. chalcogen.ro SEM is particularly useful for visualizing the three-dimensional topography of samples and can be used for particle size distribution analysis. measurlabs.comcreative-bioarray.com

Defects and Non-Stoichiometry in this compound Structures

Investigation of Oxygen Vacancies and Their Structural Impact

Defects such as oxygen vacancies play a critical role in the functionality of metal oxides. aps.org An oxygen vacancy is a point defect where an oxygen atom is missing from its lattice site. saetw.org In materials like this compound, the creation of oxygen vacancies can be a result of synthesis conditions, such as annealing in an oxygen-deficient atmosphere, or through doping. mdpi.com These vacancies are not merely empty sites; they significantly influence the local and long-range crystal structure and electronic properties.

The formation of oxygen vacancies can induce notable structural changes:

Lattice Distortion: The absence of an oxygen ion leads to a redistribution of local charges and forces the surrounding metal cations (in this case, silver) to adjust their positions. This movement can cause localized lattice distortions and strain. rsc.org

Change in Electronic Structure: Oxygen vacancies can create new energy levels within the bandgap of the material. nih.gov These defect states can alter the material's conductivity, optical absorption, and catalytic activity. nih.govbeilstein-journals.org For instance, in some oxides, the formation of a neutral oxygen vacancy is accompanied by a change in the oxidation state of the adjacent metal cations. rsc.org

Phase Transitions: In certain complex oxides, the presence and charge state of oxygen vacancies can kinetically promote transitions between different crystalline phases. aps.org

While direct experimental studies on the structural impact of oxygen vacancies specifically in this compound are limited, research on other oxides provides a strong basis for understanding their likely effects. For example, studies on tin dioxide (SnO2) have shown that increasing oxygen vacancies leads to greater lattice disorder and a decrease in crystallite size. mdpi.com Similarly, in β-Ga2O3, oxygen vacancies are predicted to increase the static real dielectric constant and introduce new peaks in the optical absorption spectra. nih.gov

Analysis of Dislocation Density and Other Lattice Defects

Beyond point defects like vacancies, crystalline materials contain one-dimensional defects known as dislocations. saetw.org A dislocation is a linear irregularity in the crystal lattice that can be categorized primarily as edge or screw type. wikipedia.org These defects disrupt the ideal arrangement of atoms along a line. The density of these dislocations is a measure of the total length of dislocation lines per unit volume of the material.

The presence and density of dislocations can have several structural implications:

Plastic Deformation: The movement of dislocations is the primary mechanism for plastic deformation in crystalline materials. wikipedia.org

Strain Fields: Dislocations introduce stress and strain fields into the surrounding lattice.

Interaction with Other Defects: Dislocations can act as preferential sites for the formation of other defects. For example, the distorted lattice around a dislocation core can lower the formation energy of oxygen vacancies, leading to an accumulation of vacancies along the dislocation line. mdpi.com This interaction can create filamentary conductive paths in insulating or semiconducting oxides. mdpi.com

The dislocation density can be influenced by synthesis methods, thermal treatment, and mechanical stress. It can be observed and quantified using techniques like transmission electron microscopy (TEM). mdpi.com High dislocation densities are often found near surfaces and grain boundaries. wikipedia.org The table below provides typical ranges of dislocation density found in different types of crystalline materials, offering a context for the structural quality of a crystal.

| Material Type | Typical Dislocation Density (lines/cm²) | Reference |

|---|---|---|

| High-quality single crystals (e.g., Silicon) | < 10² | General Knowledge |

| Verneuil-grown SrTiO₃ crystals (bulk) | < 10⁸ | mdpi.com |

| Deformed metal crystals | 10¹⁰ - 10¹² | General Knowledge |

Electronic Structure and Bonding in Disilver Dioxide

Theoretical and Computational Electronic Structure Studies

Theoretical methods, particularly Density Functional Theory (DFT), have been extensively used to model the electronic properties of silver oxides. These studies aim to elucidate the band structure, density of states, and the influence of relativistic effects like spin-orbit coupling.

Density Functional Theory (DFT) Calculations for Band Structure and Density of States (DOS)

DFT calculations have been instrumental in determining the band structure and density of states (DOS) for silver oxides. For instance, studies on Ag₂O have employed methods like the full-potential linearized augmented plane wave (FP-LAPW) method researchgate.netresearchgate.netscielo.org.mxuobasrah.edu.iqscielo.org.mx. These calculations, using various approximations such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like HSE, aim to predict band gaps and the distribution of electronic states researchgate.netscielo.org.mxuobasrah.edu.iqscielo.org.mx.

Band Gap Energies: Different DFT approximations yield varying band gap energies. For Ag₂O, GGA calculations have predicted band gaps around 2.04 eV, while HSE hybrid functionals suggest values closer to 1.83 eV researchgate.net. Other studies report band gaps for Ag₂O ranging from 0.155 eV (LDA) to 0.91 eV (mBJ) at ambient pressure, with values increasing under pressure uobasrah.edu.iq. Experimental data from XPS suggest a band gap of approximately 1.42 eV for silver oxide researchgate.net.

Density of States (DOS): DOS calculations reveal the contributions of different atomic orbitals to the electronic bands. In Ag₂O, the valence band is primarily composed of hybridized Ag 4d and O 2p states, with Ag 5s states also contributing near the Fermi level researchgate.netscielo.org.mxuobasrah.edu.iqscielo.org.mx. The conduction band is mainly formed by Ag 5s and 5p states, along with O 2s and 2p states scielo.org.mxuobasrah.edu.iq. The distribution of these states provides insight into the nature of chemical bonding, indicating a mix of covalent and ionic character between Ag and O atoms uobasrah.edu.iq.

Role of Spin-Orbit Coupling in Electronic Structure Models

Spin-orbit coupling (SOC) plays a role in refining electronic structure models, particularly for heavy elements like silver. While some scalar relativistic calculations neglect SOC, its inclusion can lead to the splitting of energy bands. For example, it is noted that SOC could cause a t₂g band to split by approximately 0.3 eV mpg.decapes.gov.br. Incorporating SOC in calculations can lead to more accurate predictions of electronic properties, especially in materials with significant relativistic effects researchgate.net.

Modeling of Fermi Level Shifts and Electronic Conductivity

The position of the Fermi level and the resulting electronic conductivity are critical properties influenced by the electronic structure. Theoretical modeling can predict Fermi level shifts and conductivity trends. For silver oxides, studies suggest that their electronic conductivity is related to the distribution of Ag 4d and O 2p states near the Fermi level researchgate.netscielo.org.mx. While Ag₂O is generally considered a semiconductor with a band gap, the presence of different oxidation states, as in AgO (mixed valence), can lead to more complex electronic behaviors, potentially influencing conductivity researchgate.net. Modeling Fermi level shifts can help understand charge transfer and the stability of different phases under varying conditions researchgate.net.

Spectroscopic Probing of Electronic States

Spectroscopic techniques provide experimental validation and direct measurement of the electronic states and bonding in silver oxides. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), along with Auger Electron Spectroscopy (AES), are key methods employed.

X-ray Photoelectron Spectroscopy (XPS) for Core Level and Valence Band Analysis

XPS is widely used to determine the elemental composition, chemical states, and electronic structure of silver oxides. By analyzing the binding energies of core-level electrons and the features in the valence band, researchers can identify the oxidation states of silver and oxygen and understand the bonding.

Core Level Analysis: XPS spectra of the Ag 3d core level are crucial for identifying silver's oxidation states. Metallic silver (Ag(0)) typically shows a Ag 3d₅/₂ peak around 368.1 eV umh.esrsc.orgupc.edu. Silver(I) in Ag₂O is often observed at a slightly lower binding energy, around 367.7 eV umh.esrsc.orgxpsdatabase.net. For AgO, which exhibits mixed valence, Ag 3d₅/₂ peaks have been reported around 367.2 eV, indicating a higher oxidation state rsc.orgxpsdatabase.net. Studies have also reported the presence of Ag(III) species at even lower binding energies (around 366.8 eV) under highly oxidizing conditions umh.es. The O 1s core level spectra also provide information, with peaks typically observed around 528-533 eV, depending on the silver oxide phase and bonding environment umh.esresearchgate.netresearchgate.net.

Valence Band Analysis: The valence band spectra, obtained via XPS, reveal the distribution of occupied electronic states. These spectra typically show features arising from Ag 4d and O 2p orbitals, often hybridized, which are indicative of the Ag-O bonding researchgate.netresearchgate.netscielo.org.mxscielo.org.mxmpg.de. The valence band edge and the positions of these peaks provide insights into the band gap and the nature of the chemical bonds. For instance, the valence band of Ag₂O shows contributions from Ag 4d and O 2p states, with hybridization leading to charge transfer from Ag to O researchgate.netscielo.org.mxscielo.org.mx.

Summary of XPS Binding Energies (eV):

| Species/State | Ag 3d₅/₂ (eV) | O 1s (eV) | Reference(s) |

| Metallic Ag (Ag⁰) | ~368.1 | - | umh.esrsc.orgupc.eduxpsdatabase.net |

| Silver(I) (Ag₂O) | ~367.7 | ~532.55 | umh.esrsc.orgxpsdatabase.netresearchgate.netresearchgate.net |

| Silver(II) (AgO) | ~367.2 | - | rsc.orgxpsdatabase.net |

| Silver(III) | ~366.8 | - | umh.es |

Ultraviolet Photoelectron Spectroscopy (UPS) and Auger Electron Spectroscopy (AES)

UPS and AES complement XPS by providing further information about the electronic states and surface composition. UPS is particularly sensitive to the valence band and surface electronic structure, often showing features related to Ag 4d and O 2p states near the Fermi level mpg.deresearchgate.netresearchgate.net. For example, UPS studies on silver surfaces exposed to oxygen show peaks originating from Ag 4d bands (around 4-7 eV below the Fermi level) and Ag 5s emission near the Fermi level mpg.de. Adsorption of oxygen can lead to shifts in these features and the appearance of new oxygen-derived bands, indicating chemical interaction and the formation of silver oxides mpg.deresearchgate.net. AES, particularly the Ag MNN transitions, can also be used to probe the electronic state of silver, with slight shifts observed between metallic silver and silver oxide xpsdatabase.net.

Compound Names Mentioned:

Disilver dioxide (as per user prompt)

Silver oxide (Ag₂O, AgO)

Metallic silver (Ag)

Silver(I) oxide (Ag₂O)

Silver(II) oxide (AgO)

Silver(III) species

Bremsstrahlung Isochromat Spectroscopy

Bremsstrahlung Isochromat Spectroscopy (BIS) is an electron spectroscopy technique used to probe the unoccupied electronic states of a material pradeepresearch.orgnih.gov. In BIS, electrons are incident upon a sample, and the emitted photons at a fixed energy (isochromat) are detected. This process provides information about the density of unoccupied electronic states above the Fermi level pradeepresearch.orgnih.govresearchgate.netaps.org. While specific BIS studies on Ag₂O₂ are not extensively detailed in the provided search results, BIS, in general, is a valuable tool for characterizing the electronic band structure of metal oxides and understanding their electronic properties, including band gaps and the nature of unoccupied orbitals nih.govaps.org. Applying BIS to Ag₂O₂ would offer insights into the energy levels available for electrons, which are critical for understanding its conductivity and reactivity.

Nature of Silver-Oxygen Bonding and Ionicity

The optical basicity concept can be used to correlate properties with chemical constitution and to understand the ionic/covalent nature of cation-oxide bonds researchgate.net. While specific optical basicity values for Ag₂O₂ are not provided, the general principle indicates that a higher optical basicity for the oxide anion suggests a greater degree of negative charge and potentially more ionic character. However, the presence of mixed oxidation states in Ag₂O₂ (Ag⁺ and Ag³⁺) complicates a simple ionic model ontosight.airesearchgate.net. The stability of Ag₂O₂ over a hypothetical AgO (silver(II) oxide) has been explained by thermochemical cycles that consider lattice energies, suggesting that the mixed-valence state is thermodynamically favored researchgate.netresearchgate.net. The precise degree of ionicity versus covalency in the Ag-O bond is a subject of ongoing research, influencing properties such as conductivity and catalytic activity.

Compound List:

this compound (Ag₂O₂)

Silver(I,III) oxide

Silver peroxide

Silver(I) oxide (Ag₂O)

Silver(II) oxide (AgO)

Silver(III) oxide (Ag₂O₃)

Reactivity Mechanisms and Redox Chemistry of Disilver Dioxide

Fundamental Redox Transformations

The redox chemistry of silver oxides involves the transfer of electrons, leading to changes in the oxidation states of silver and the interconversion between its various oxide forms and metallic silver. These transformations are fundamental to its role in various chemical processes.

Interconversion Pathways between Silver Oxides (e.g., Ag₂O₂ to Ag₂O, Ag)

The thermal decomposition of silver oxides represents a key interconversion pathway. Silver(I,III) oxide (Ag₂O₂), also denoted as AgO, reduces to metallic silver through a sequential, non-reversible, two-step process. researchgate.netrsc.org The initial step involves the transformation of AgO into silver(I) oxide (Ag₂O), which occurs upon heating in the temperature range of 373–473 K (100–200 °C). researchgate.netrsc.org The resulting Ag₂O is more stable but will further decompose to metallic silver (Ag) and oxygen (O₂) at higher temperatures, typically becoming rapid above 553 K (280 °C) and completing around 673 K (400 °C). researchgate.netrsc.orgatamanchemicals.comwikipedia.org

Step 1: 2AgO(s) → Ag₂O(s) + ½O₂(g) (at 373–473 K) researchgate.net

Step 2: Ag₂O(s) → 2Ag(s) + ½O₂(g) (at >553 K) quora.comdoubtnut.comvaia.com

This stepwise reduction highlights the relative stabilities of the silver oxides and is a fundamental aspect of their redox chemistry. Conversely, the formation of Ag₂O₂ can be hindered by its partial conversion from Ag₂O under certain conditions, which can impact catalytic performance as Ag(III) may not be as readily oxidized as Ag(I) in some reaction cycles. rsc.org

Mechanistic Studies of Silver Oxide Reduction to Metallic Silver (e.g., in Alkane Environments)

The reduction of silver(I) oxide to metallic silver can be achieved under various chemical environments, with the mechanism being highly dependent on the reducing agent present. In an alkane environment, such as pentadecane, the reduction of Ag₂O is a complex process that proceeds at temperatures significantly lower than its thermal decomposition in an inert atmosphere. acs.orgacs.org

Research has shown that this reaction is a highly oxidative process resembling catalyzed combustion, with CO₂ and H₂O as the primary byproducts. acs.orgnih.gov The mechanism is not linear; Ag₂O acts as both a source of oxygen and a radical initiator. acs.orgnih.gov Analytical studies using electron paramagnetic resonance (EPR) spectroscopy have confirmed the involvement of radical species, such as ROO• and HOO•, which are typically associated with hydrocarbon oxidation. nih.gov The metallic silver forms directly on the surface of the Ag₂O particles in what appears to be a solid-solid surface reaction. acs.orgnih.gov This confinement of the redox reaction to the particle surface results in a final morphology of fused silver particles. acs.orgnih.gov

Key Findings of Ag₂O Reduction in an Alkane (Pentadecane) Environment

| Observation | Detailed Finding | Reference |

|---|---|---|

| Primary Byproducts | Carbon dioxide (CO₂) and water (H₂O) | acs.org |

| Reaction Onset | CO₂ formation detected at temperatures as low as 70 °C (343 K) | acs.org |

| Proposed Mechanism | Highly oxidative process involving radical intermediates (ROO•, HOO•) | nih.gov |

| Role of Ag₂O | Acts as both a radical initiator and an oxygen source | acs.orgnih.gov |

| Reaction Site | Solid-solid surface reaction on the Ag₂O particles | acs.orgnih.gov |

Reactive Oxygen Species and Their Role

On the surface of silver catalysts, oxygen can exist in various states, often referred to as reactive oxygen species (ROS). The nature of these species, particularly their electronic properties, dictates their reactivity and role in oxidation catalysis.

Characterization of Nucleophilic and Electrophilic Oxygen Species on Silver Surfaces

Two primary types of atomic oxygen species have been identified on silver surfaces: nucleophilic and electrophilic oxygen. rsc.orgnih.govresearchgate.netacs.org These species can be distinguished by their chemical reactivity and spectroscopic signatures, notably their O 1s binding energies in X-ray photoelectron spectroscopy (XPS). rsc.orgresearchgate.net

Nucleophilic oxygen exhibits spectroscopic characteristics similar to those of bulk silver(I) oxide (Ag₂O). mpg.de It is considered an atomically adsorbed oxygen integrated into the surface silver oxide structure and is primarily active in total oxidation reactions, such as the combustion of ethylene (B1197577) to CO₂ through the activation of C-H bonds. rsc.orgmpg.de

Electrophilic oxygen , in contrast, is characterized by a lower electron charge and a weaker bonding interaction with the silver surface. mpg.de This species is crucial for selective oxidation reactions, such as the epoxidation of ethylene, where it performs an electrophilic attack on the C=C double bond. rsc.orgnih.gov Its formation has been linked to the presence of subsurface oxygen and, in some cases, to sulfur impurities that form surface sulfates. nih.gov

Characteristics of Nucleophilic and Electrophilic Oxygen on Silver Surfaces

| Characteristic | Nucleophilic Oxygen | Electrophilic Oxygen | Reference |

|---|---|---|---|

| XPS O 1s Binding Energy | ~528.3 eV | ~530.4 eV | researchgate.net |

| Nature | Atomic oxygen in surface Ag₂O structure | Atomic or dioxygen species with lower electron density | nih.govmpg.de |

| Bonding | Strong hybridization of O 2p with Ag 4d and 5sp orbitals | Hybridization of O 2p primarily with Ag 5sp orbitals | researchgate.netmpg.de |

| Reactivity | Total oxidation (e.g., C-H bond activation) | Selective oxidation (e.g., epoxidation) | rsc.org |

Mechanisms of Oxygen Activation and Desorption in Reactions

The activation of molecular oxygen (O₂) is a critical step in many catalytic oxidation reactions over silver. Several mechanisms for this process have been identified. At temperatures above 420 K, surface oxygen atoms can dissolve into the bulk of the silver. mpg.de The diffusion of this bulk-dissolved oxygen back to the surface is a crucial step for activating the silver catalyst for reaction. core.ac.uk The rate of some oxidation reactions is limited by the diffusion of these subsurface oxygen species to the silver surface where they react. core.ac.uk

Thermal desorption studies have identified multiple oxygen species, including surface-bound atomic oxygen (Oα) and subsurface oxygen (Oγ), which desorb at different temperatures, indicating different stabilities and roles in catalysis. rsc.orgpsu.edu

Another activation mechanism involves the dissociation of molecular oxygen. At low temperatures, O₂ adsorbs molecularly, but heating can cause it to dissociate into atomic oxygen. mpg.de This dissociation can also be induced by electronic excitations, such as surface plasmon resonance in silver nanoparticles, which populates an antibonding orbital of the adsorbed O₂ and leads to its dissociation.

Interactions with Redox-Active Chemical Species

Silver oxides can interact with other redox-active species, leading to coupled oxidation-reduction reactions where the silver oxide can act as either an oxidant or a catalyst.

Silver oxide itself is an oxidizing agent due to the +1 oxidation state of silver, which can be readily reduced to metallic silver (Ag⁰). quora.com It can react with various reducing agents. For instance, it readily oxidizes aldehydes to carboxylic acids and can engage in vigorous, sometimes explosive, reactions with species like hydrogen sulfide, phosphorus, and sulfur. atamanchemicals.comwikipedia.org

Examples of Silver Oxide Interactions with Redox-Active Species

| Reactant Species | Role of Silver Oxide | Observed Outcome | Reference |

|---|---|---|---|

| Ferrate(VI) | Catalyst / Redox Mediator | Ag(I) is oxidized to Ag(II), enhancing the oxidation of organic pollutants. | nih.govacs.org |

| Aldehydes | Oxidizing Agent | Aldehydes are oxidized to carboxylic acids. | wikipedia.org |

| Hydrogen Sulfide | Oxidizing Agent | Rapid oxidation of H₂S, which may ignite. | atamanchemicals.com |

Redox Reactions with Hydrogen Peroxide and Other Peroxides

The reactivity of disilver dioxide (Ag₂O₂) with peroxides, particularly hydrogen peroxide (H₂O₂), is a subject of significant chemical interest due to the mixed-valence nature of the silver ions [Ag(I)Ag(III)O₂] and the versatile redox properties of peroxides. While the direct reaction of this compound with hydrogen peroxide is complex, insights can be gained from the reactions of related silver oxides and the formation of silver peroxide itself.

The interaction between silver nitrate (B79036) and hydrogen peroxide can lead to the formation of a brownish substance identified as silver peroxide (Ag₂O₂). westlab.com.au This synthesis reaction itself is a redox process where silver ions are incorporated into a peroxide structure. The subsequent reaction of this silver peroxide with additional hydrogen peroxide can lead to further redox transformations.

In a related and well-documented reaction, silver(I) oxide (Ag₂O) reacts with hydrogen peroxide, where hydrogen peroxide acts as a reducing agent. wikipedia.orgmyschool.ngdoubtnut.comdoubtnut.com This reaction results in the formation of metallic silver, water, and oxygen gas. The analysis of oxidation states reveals that silver is reduced from +1 in Ag₂O to 0 in elemental Ag, while the oxygen in hydrogen peroxide is oxidized from -1 to 0 in O₂. doubtnut.comdoubtnut.com

Reaction of Silver(I) Oxide with Hydrogen Peroxide myschool.ngdoubtnut.com

Ag₂O + H₂O₂ → 2Ag + H₂O + O₂

Given that this compound contains both Ag(I) and Ag(III) centers, its reaction with hydrogen peroxide is likely to be multifaceted. ontosight.ai The Ag(III) component is a strong oxidizing agent and would be readily reduced. The Ag(I) component could also undergo reduction similar to Ag₂O. Hydrogen peroxide, capable of acting as both an oxidizing and a reducing agent depending on the pH and the reacting species, would likely reduce the silver centers in Ag₂O₂ while being oxidized to oxygen. wikipedia.org

The reactivity of this compound with other organic peroxides is less documented but is of interest in various applications, such as in oxidation catalysis. The interaction of peroxides with silver surfaces, particularly oxidized silver surfaces, is known to form various reactive oxygen species, including peroxide and superoxide (B77818) species, which play a crucial role in selective oxidation reactions. acs.org The presence of different substituents on organic peroxides can influence their reactivity with silver nanoparticles, with electron-acceptor properties of the substituent generally promoting oxidation.

| Reactants | Products | Role of Hydrogen Peroxide |

| Silver(I) oxide (Ag₂O) + Hydrogen Peroxide (H₂O₂) | Silver (Ag) + Water (H₂O) + Oxygen (O₂) | Reducing Agent doubtnut.comdoubtnut.com |

| Silver Nitrate (AgNO₃) + Hydrogen Peroxide (H₂O₂) | Silver Peroxide (Ag₂O₂) + Nitric Acid (HNO₃) + Water (H₂O) | Oxidizing and Precipitating Agent westlab.com.au |

Factors Controlling Redox Activity of Oxygen in Mixed-Metal Oxides Analogs

The redox activity of oxygen in mixed-metal oxides, including analogs of this compound, is governed by a complex interplay of electronic and structural factors. These factors determine the ease with which lattice oxygen can participate in redox reactions, a critical aspect for applications in catalysis and energy storage.

Metal-Oxygen Covalency: The degree of covalent character in the metal-oxygen bond is a primary determinant of oxygen redox activity. A higher degree of covalency, which can be influenced by the electronegativity of the metal and the crystal structure, can lead to a greater delocalization of electrons and facilitate the formation of holes on the oxygen anions, thereby promoting oxygen redox. chinesechemsoc.org In silver oxides, increasing the oxidation state of silver has been shown to decrease the binding energy, which is indicative of increased covalency and enhanced electrocatalytic activity for the oxygen reduction reaction (ORR). chinesechemsoc.org

Presence of Underbonded Oxygen: The coordination environment of oxygen ions within the crystal lattice significantly impacts their redox activity. Oxide ions that are "underbonded," meaning they are surrounded by a coordination sphere with a net positive charge of less than +2, are less stable and can ionize more readily. whiterose.ac.uk These underbonded oxygens are considered to be a key source of oxygen redox activity in various high-capacity battery cathode materials. whiterose.ac.uk In mixed-valence oxides like this compound, the varied coordination environments of the silver ions can lead to the presence of such underbonded oxygen sites.

Formation of Surface and Subsurface Oxygen Species: The redox activity is not limited to the bulk lattice oxygen. The formation of reactive oxygen species on the surface and in the subsurface regions of the oxide plays a crucial role. On silver-based catalysts, different oxygen species such as superoxide (O₂⁻) and peroxide (O₂²⁻) can be formed, and their relative abundance and reactivity are modulated by the interaction of silver with a support material in mixed-metal oxide systems. rsc.org For instance, a strong interaction between silver and alumina (B75360) (Al₂O₃) favors the formation of superoxide species, while a weaker interaction with silica (B1680970) (SiO₂) leads to the generation of more reactive atomic oxygen and peroxide species. rsc.org The presence of subsurface oxygen has also been shown to enhance the catalytic activity of silver by modifying the electronic properties of the surface silver atoms. rsc.org

Structural Defects and Nanostructuring: Crystal defects, such as oxygen vacancies, and the nanostructuring of the oxide material can create low-coordination sites for oxygen ions, which can act as active centers for redox reactions. The formation of oxygen vacancies is a key aspect of the redox properties of many metal oxides and is influenced by factors such as the choice of support material in catalytic systems. atamanchemicals.com

| Factor | Influence on Oxygen Redox Activity | Example in Silver-Containing Oxides |

| Metal-Oxygen Covalency | Higher covalency can enhance oxygen redox by delocalizing electrons. chinesechemsoc.org | Increasing silver oxidation state in Ag₂O, Ag₂O₂, and Ag₂O₃ enhances ORR activity. chinesechemsoc.org |

| Underbonded Oxygen | Less stable, more easily ionized oxygen ions act as a source of redox activity. whiterose.ac.uk | A potential factor in the redox properties of mixed-valence Ag(I)Ag(III)O₂. |

| Surface/Subsurface Oxygen | Different species (O₂⁻, O₂²⁻) with varying reactivity can be formed. rsc.org | Support material (e.g., Al₂O₃, SiO₂) influences the type of oxygen species on Ag catalysts. rsc.org |

| Structural Defects/Nanostructuring | Creates active sites and can enhance oxygen mobility. atamanchemicals.com | Oxygen vacancies in oxide supports for silver catalysts enhance redox reactions. atamanchemicals.com |

Surface Chemistry and Adsorption on Disilver Dioxide

Adsorption Phenomena and Kinetics

Adsorption, the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface, is a primary process in surface chemistry. libretexts.org On disilver dioxide surfaces, this phenomenon can be broadly categorized into physical adsorption and chemisorption.

Physical adsorption, or physisorption, involves weak van der Waals forces, akin to the forces involved in the condensation of gases into liquids. unina.itmdpi.com This type of adsorption on Ag₂O₂ is characterized by a low heat of adsorption, comparable to the heat of liquefaction, and it generally decreases as temperature increases. ebsco.com Physisorption is a reversible process where molecules can be readily removed by decreasing pressure or increasing temperature. libretexts.orgmdpi.com

Chemisorption, in contrast, involves the formation of chemical bonds between the adsorbate molecules and the surface atoms of this compound. unina.it This process is characterized by a much higher heat of adsorption, similar in magnitude to the heats of chemical reactions. ebsco.com Unlike physisorption, chemisorption is often irreversible and can be either molecular, where the entire molecule bonds to the surface, or dissociative, where the molecule breaks apart upon adsorption. ebsco.com The rate of chemisorption often increases initially with temperature before decreasing. ebsco.com

The distinction between these two types of adsorption can sometimes be challenging as they can occur simultaneously. ebsco.com The nature of the interaction depends on factors such as temperature, pressure, and the specific molecules interacting with the Ag₂O₂ surface. ebsco.com

Table 1: Comparison of Physical Adsorption and Chemisorption

| Feature | Physical Adsorption (Physisorption) | Chemical Adsorption (Chemisorption) |

| Nature of Forces | Weak van der Waals forces unina.it | Chemical bond formation unina.it |

| Heat of Adsorption | Low, comparable to heat of liquefaction ebsco.com | High, comparable to heats of reaction ebsco.com |

| Reversibility | Generally reversible libretexts.orgmdpi.com | Often irreversible ebsco.com |

| Effect of Temperature | Decreases with increasing temperature ebsco.com | Initially increases, then decreases ebsco.com |

| Specificity | Non-specific | Highly specific |

| Layers | Can form multiple layers | Typically forms a monolayer ebsco.com |

The physical characteristics of the this compound surface, such as its morphology and porosity, play a significant role in its adsorption behavior. A highly porous material with a large surface area will naturally exhibit a greater capacity for adsorption. researchgate.netmdpi.com

The size and shape of pores are critical. Micropores, particularly those with diameters close to the size of the adsorbate molecules, can significantly enhance adsorption due to the increased potential from overlapping van der Waals forces from opposite pore walls. mdpi.com Studies on various porous materials have shown a direct correlation between narrow micropore volume and CO₂ adsorption capacity. mdpi.comnih.gov The shape of Ag₂O₂ nanoparticles also influences their properties. For instance, octahedral-shaped particles may exhibit different dissolution rates of Ag⁺ ions compared to cubic-shaped particles due to the arrangement of ions in their crystal structure. mdpi.com

The surface area to volume ratio, which increases as particle size decreases, is another crucial factor. mdpi.com Smaller nanoparticles of silver oxide present a larger surface area for interaction, which can enhance their reactivity and adsorption capacity. mdpi.com

Surface Reconstruction and Defect Chemistry

The surface of a crystal is not merely a static termination of the bulk structure. It can undergo reconstruction, and the presence of defects, particularly vacancies, can profoundly influence its chemical properties.

Oxygen vacancies, which are point defects resulting from the absence of an oxygen atom from its lattice site, are critical in determining the surface reactivity of metal oxides like this compound. rsc.orgnih.gov These vacancies can act as active sites for catalytic reactions by altering the electronic structure of the surface. nih.gov The formation of an oxygen vacancy can lead to the localization of electrons on nearby metal ions, creating reduced species (e.g., Ce³⁺ in ceria) that can participate in redox reactions. nih.gov

On hydrated surfaces, oxygen vacancies can readily interact with water molecules, leading to hydroxylation of the surface. mdpi.com This process can change the local water density and structure near the surface, influencing subsequent adsorption and reaction pathways. mdpi.com The reactivity of these vacancies is a key factor in applications such as chemical looping oxidative dehydrogenation, where the controlled release and uptake of lattice oxygen are essential. rsc.orgresearchgate.net

The shape of nanocrystals is not fixed and can be dynamically altered by the presence of surface adsorbates. researchgate.net Adsorbates can selectively bind to specific crystal facets, thereby modifying the surface free energies and influencing the kinetic pathways of crystal growth or etching. nih.gov

For example, in-situ transmission electron microscopy has revealed that Ag₂O₂ nanocrystals undergo anomalous shape evolution when silver clusters are present as adsorbates during electron beam etching. researchgate.net These silver adsorbates can cap the junctions between facets, preventing the etching of edge atoms and blocking surface diffusion paths. researchgate.net This leads to distinct changes in the nanocrystal shape, such as a sphere-to-cube transformation, which is not observed in the absence of these adsorbates. researchgate.net This demonstrates the powerful role that surface adsorbates play in controlling the morphology and, consequently, the properties of nanocrystals. researchgate.net

Advanced Surface Characterization Techniques

A variety of sophisticated techniques are employed to investigate the surface chemistry and structure of materials like this compound at the atomic and molecular level. nasa.gov These methods provide detailed information on surface topography, composition, and electronic states.

Table 2: Advanced Surface Characterization Techniques

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and electronic state of the elements within the top 1-10 nm of the surface. numberanalytics.commdpi.com |

| Angle-Resolved XPS (ARXPS) | Non-destructive depth profiling of the near-surface region. mdpi.comnih.gov |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of the surface morphology and topography. numberanalytics.com |

| Transmission Electron Microscopy (TEM) | Imaging of the internal structure, size, and shape of nanoparticles. numberanalytics.com In-situ TEM allows for the observation of dynamic processes like nanocrystal shape evolution. researchgate.net |

| Atomic Force Microscopy (AFM) | Nanoscale imaging of surface topography and measurement of surface roughness. numberanalytics.com |

| Rutherford Backscattering Spectrometry (RBS) | Quantitative elemental composition and depth profiling. nih.gov |

| Glow Discharge Optical Emission Spectroscopy (GDOES) | Elemental depth profiling with high sensitivity. nih.gov |

These techniques, often used in combination, provide a comprehensive understanding of the surface properties of this compound, which is essential for tailoring its functionality for specific applications. For instance, a combination of RBS, GDOES, and ARXPS has been used to characterize the distribution of silver nanoclusters in coatings, revealing details about surface enrichment and depletion zones. nih.gov

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) for In Situ Studies

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is a powerful technique for probing the elemental composition and chemical and electronic states of elements on a material's surface. ceric-eric.eu Unlike traditional XPS, which operates under ultra-high vacuum (UHV) conditions (P ~ 10⁻⁸ mbar), NAP-XPS systems can function at pressures of up to a few tens of millibars. ceric-eric.euhymarc.org This capability allows for the in situ investigation of solid-gas and solid-liquid interfaces under more realistic environmental or operational conditions. ceric-eric.euspecs-group.com

The ability to work at elevated pressures is critical for studying dynamic surface processes. hymarc.org For a material like this compound, which has applications in catalysis, NAP-XPS can be used to monitor the changes in the oxidation states of silver (the compound contains both Ag(I) and Ag(III) ions) and the adsorption of reactants directly on the catalyst surface during a chemical reaction. ontosight.ai Conventional UHV-XPS would only allow for pre- and post-reaction analysis, potentially missing crucial, short-lived surface intermediates and the true state of the active surface. hymarc.org

In a typical NAP-XPS setup, a reaction cell allows for the introduction of gases at specific pressures and for the sample to be heated or cooled. ceric-eric.eu By irradiating the this compound sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. This energy is characteristic of the element and its chemical state. For instance, researchers could track the Ag 3d and O 1s core level spectra of this compound while exposing it to different gas environments (e.g., CO, CO₂, O₂) to understand how the surface composition changes. nih.gov While specific NAP-XPS studies on this compound (Ag₂O₂) are not extensively documented in publicly available literature, the technique's application to other metal oxides, including other silver oxides, demonstrates its potential for revealing complex surface reaction mechanisms. hymarc.orgnih.gov

Table 1: NAP-XPS System Specifications and Capabilities

This table provides typical parameters for NAP-XPS systems used in surface science studies, illustrating the conditions under which a material like this compound could be analyzed.

| Parameter | Typical Range/Value | Significance for this compound Studies |

| Operating Pressure | UHV (~10⁻¹⁰ mbar) to 25 mbar | Allows for in situ studies of adsorption and catalytic reactions on the surface under near-ambient conditions. ceric-eric.euhymarc.org |

| Sample Temperature | -200°C to >1000°C | Enables investigation of temperature-dependent surface phenomena, such as thermal decomposition or catalytic cycles. ceric-eric.euhymarc.org |

| X-ray Source | Monochromatized Al Kα | Provides the necessary radiation to excite core-level electrons from silver and oxygen atoms for chemical state analysis. ceric-eric.eu |

| Information Depth | 0 to 10 nm | Ensures high surface sensitivity, focusing on the outermost atomic layers where surface reactions occur. ceric-eric.euspecs-group.com |

| Energy Resolution | < 2.5 meV | Allows for precise differentiation between various chemical states, such as Ag(I), Ag(III), and different oxygen species. hymarc.org |

Catalytic Applications and Reaction Mechanisms of Disilver Dioxide

Photocatalytic Mechanisms and Efficiency

Light Absorption and Charge Carrier Dynamics in Photocatalysis

Photocatalysis relies on a material's ability to absorb light and generate mobile charge carriers, which then drive chemical reactions nih.gov. For a material to function as a photocatalyst, it must efficiently absorb photons of suitable wavelengths, leading to the excitation of electrons from the valence band to the conduction band, leaving behind holes in the valence band nih.gov. The efficiency of a photocatalyst is significantly influenced by the dynamics of these photogenerated charge carriers. Key processes include their separation, migration to the surface, and interaction with adsorbed species, as well as their recombination, which reduces the number of carriers available for catalysis nih.govresearchgate.netmdpi.com. Techniques such as femtosecond transient absorption (fs-TA) spectroscopy are employed to study these ultrafast dynamics, including charge carrier trapping and relaxation mdpi.comresearchgate.net.

For disilver dioxide (Ag₂O₂), a thorough understanding of its light absorption characteristics, such as its band gap energy and absorption spectrum, is fundamental to assessing its suitability for photocatalytic applications. Furthermore, detailed studies on its charge carrier dynamics, including the lifetimes of electrons and holes, their migration pathways, and any trapping or recombination mechanisms, are essential for elucidating its photocatalytic performance. While the general principles of charge carrier dynamics in photocatalysis are well-established nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com, specific research findings detailing these aspects for this compound are not extensively documented in the current literature accessible through the provided search results.

Computational and Experimental Mechanistic Investigations

Investigating the mechanisms by which catalysts operate is paramount for optimizing their performance, designing more efficient materials, and understanding reaction selectivity nih.govwikipedia.org. Computational and experimental mechanistic studies provide critical insights into the elementary steps of catalytic reactions, the nature of intermediates, and the factors that control reaction rates.

Density Functional Theory (DFT) Studies of Catalytic Reaction Pathways and Transition Statesnih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful computational tool for exploring catalytic processes at the atomic and electronic level nih.govnih.govresearchgate.netresearchgate.net. DFT calculations enable the prediction of reaction pathways, the identification of stable intermediates, and the determination of activation energies and transition states, which are critical for understanding reaction kinetics and mechanisms nih.govnih.govresearchgate.netmdpi.com. By mapping these energy landscapes, DFT can reveal how catalyst structure, electronic properties, and surface interactions influence reactivity and selectivity nih.govnih.gov.

For this compound (Ag₂O₂), DFT studies would be invaluable for predicting its potential catalytic activity, elucidating the specific pathways through which it facilitates chemical transformations, and identifying the rate-determining transition states. Such theoretical investigations could provide a fundamental basis for understanding its catalytic behavior. However, specific published DFT studies detailing catalytic reaction pathways and transition states for this compound were not identified within the scope of the provided search results.

Kinetic Modeling of Catalytic Processesmpg.de

To fully exploit the catalytic potential of this compound (Ag₂O₂), kinetic modeling would be necessary to quantify its reaction rates, understand the influence of various parameters on its catalytic performance, and potentially predict its behavior under different operational conditions. However, detailed kinetic modeling studies specifically focused on this compound were not identified within the provided search results.

Compound Information Table

| Property | Value/Description |

| Chemical Name | This compound |

| Chemical Formula | Ag₂O₂ |

| Synonyms | Silver(I,III) oxide |

| Key Structural Feature | Contains both Ag(I) and Ag(III) ions, indicating mixed oxidation states. |

| Synthesis Method | Typically synthesized via the reaction of silver nitrate (B79036) with alkaline solutions. |

| Potential Applications | Catalysis, Energy Storage, Biomedical Applications. |

Electrochemical Applications and Principles of Disilver Dioxide

Energy Storage Materials Research

Silver oxides are explored as active materials in various energy storage systems due to their redox activity and ability to undergo reversible electrochemical reactions.

Fundamental Electrical Properties for Batteries and Supercapacitors

Silver oxides exhibit properties crucial for electrochemical energy storage. Silver(I) oxide (Ag₂O) is well-known for its use in silver-oxide batteries, typically paired with zinc. In these systems, Ag₂O acts as the cathode material, undergoing reduction to metallic silver. The fundamental electrochemical reaction involves the transfer of electrons and ions, contributing to the battery's voltage and capacity.

Silver-Oxide Batteries: Ag₂O serves as a high-capacity cathode material. The theoretical specific capacity of Ag₂O is approximately 290 mAh/g. wikipedia.org Its electrochemical behavior is characterized by the following reaction: Ag₂O + Zn + H₂O → 2Ag + Zn(OH)₂ This reaction highlights the role of Ag₂O in providing a stable voltage and high energy density. wikipedia.org

Supercapacitors: While less common than in batteries, silver oxides are being investigated for supercapacitor applications. Their pseudocapacitive behavior arises from fast, reversible faradaic reactions occurring at the electrode surface. The electrical conductivity and ion diffusion kinetics within the silver oxide structure are critical factors influencing the supercapacitive performance. Research focuses on optimizing these properties through material morphology and composition.

Material Design for Enhanced Electrochemical Performance

Material design plays a pivotal role in maximizing the electrochemical performance of silver oxides for energy storage. Strategies involve controlling particle size, morphology, and creating composites to improve conductivity and surface area.

Nanostructured Silver Oxides: The synthesis of nanostructured silver oxides, such as nanoparticles, nanowires, or porous structures, can significantly enhance their performance in batteries and supercapacitors. Nanomaterials offer a higher surface-to-volume ratio, facilitating faster ion and electron transport, which leads to improved rate capability and capacitance. For instance, studies have explored the use of nanostructured Ag₂O as an electrode material for supercapacitors, reporting specific capacitances that benefit from the increased electrochemically active surface area. [General knowledge of nanomaterials in electrochemistry]

Electrochemical Sensing and Determination

Silver oxides are also employed in electrochemical sensing due to their electrocatalytic properties and ability to facilitate the detection of various analytes.

Principles of Non-Enzymatic Electrochemical Glucose Sensing

Silver oxides have emerged as promising electrocatalysts for the non-enzymatic electrochemical detection of glucose. This approach bypasses the need for enzymes, offering advantages in terms of stability and cost-effectiveness. The sensing mechanism relies on the electrocatalytic oxidation of glucose at the surface of the silver oxide electrode.

Electrocatalytic Oxidation: In a typical non-enzymatic glucose sensor based on silver oxides, glucose is oxidized at a specific potential. The silver oxide material, often in nanostructured forms or composites, provides active sites for this oxidation. The process can involve multiple oxidation steps of glucose, with silver ions or silver oxide species acting as mediators. The current generated is directly proportional to the glucose concentration. For example, Ag₂O nanomaterials have demonstrated high electrocatalytic activity towards glucose oxidation in alkaline media, enabling sensitive and selective detection. [General knowledge of non-enzymatic glucose sensing with metal oxides]

Theoretical Descriptions of Electrochemical Determination Systems (e.g., for Metformin)

The electrochemical determination of pharmaceutical compounds, such as Metformin, can also be achieved using silver oxide-based electrodes. Theoretical descriptions of these systems involve understanding the electron transfer kinetics, surface reactions, and the influence of the electrode material's properties on the detection limit and selectivity.

Metformin Detection: Silver oxides can be used as electrode modifiers to enhance the electrochemical response of Metformin. The proposed mechanisms often involve the adsorption of Metformin onto the silver oxide surface, followed by its electrochemical oxidation. The specific oxidation state and surface structure of the silver oxide play a critical role in the electrocatalytic activity. Theoretical models can describe the voltammetric behavior, diffusion-controlled processes, and the surface-to-volume ratio effects that influence the sensitivity and accuracy of Metformin determination. For instance, studies might employ cyclic voltammetry and electrochemical impedance spectroscopy to elucidate the reaction pathways and kinetics, providing a theoretical basis for sensor design. [General knowledge of electrochemical sensing mechanisms]

Compound Name Table:

| Common Name | Chemical Formula | Synonyms |

| Silver(I) Oxide | Ag₂O | Disilver oxide, Argentous oxide, Silver oxide |

| Silver(II) Oxide | AgO | Silver(II) oxide |

| Silver Peroxide | Ag₂O₂ | Disilver dioxide, Silver oxide (Ag₂O₂), Silver peroxide (Ag₂(O₂)), Silver(I,III) oxide |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy provides critical insights into the bonding environments within a material by probing the vibrational modes of its constituent atoms. For silver(I,III) oxide, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to analyze the Ag-O bonds associated with the different silver oxidation states.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the analysis of silver oxides, the distinctive features appear in the fingerprint region (typically 400–1500 cm⁻¹), where vibrations of the Ag-O lattice occur. tandfonline.com

The FTIR spectra of Ag/Ag₂O composites show characteristic absorptions for silver-oxygen bonds. tandfonline.com A prominent sharp peak observed in the range of 585–620 cm⁻¹ is attributed to the stretching vibrations of Ag–O and Ag–O–Ag. tandfonline.com Broader features in the range of 400–1100 cm⁻¹ are also characteristic of silver oxides. tandfonline.comtandfonline.com While specific data for pure AgO is often presented in the context of its formation from or decomposition to Ag₂O, these spectral regions are fundamental for identifying the presence of silver-oxygen lattice vibrations. A characteristic band for the lattice vibration of silver oxide (Ag₂O) has been noted at approximately 550 cm⁻¹. researchgate.net Another study identified weak bands at 458 and 517 cm⁻¹ corresponding to the Ag-O stretching band in Ag/Ag₂O nanoparticles. researchgate.net

Table 1: Summary of FTIR Vibrational Modes for Silver Oxides

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 458, 517 | Ag-O stretching | researchgate.net |

| ~550 | Lattice vibration of Ag₂O | researchgate.net |

| 585–620 | Stretching vibration of Ag and Ag–O–Ag | tandfonline.com |

| 400–1100 | Distinctive range for silver oxide features | tandfonline.com |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of metal-oxygen bonds in inorganic materials. For silver(I,III) oxide, Raman spectroscopy can distinguish between different silver oxide phases.

Studies on silver oxide films have identified specific Raman peaks corresponding to the AgO phase. researchgate.net In films prepared under higher oxygen pressures, where the monoclinic AgO phase is dominant, a series of well-defined Raman peaks are observed. researchgate.net These peaks are indicative of the specific vibrational modes within the AgO crystal lattice. Another investigation also attributes a Raman band around 240 cm⁻¹ to the vibrational modes of the AgO phase. researchgate.net

Table 2: Experimentally Observed Raman Peaks for the AgO Phase

| Raman Shift (cm⁻¹) | Reference |

|---|---|

| 216 | researchgate.net |

| 217 | aip.org |

| 300 | researchgate.net |

| 302 | aip.org |

| 379 | researchgate.netaip.org |

| 429 | researchgate.netaip.org |

| 467 | researchgate.net |

| 487 | researchgate.netaip.org |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. wikipedia.orgnih.gov It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) or Near Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgwikipedia.org

The NEXAFS/XANES region of the spectrum, which encompasses the absorption edge and extends to about 50-100 eV above it, provides detailed information about the oxidation state, coordination chemistry, and electronic structure of the absorbing atom. osti.govwikipedia.org For a complex material like AgO, which contains both Ag(I) and Ag(III), XANES is invaluable for probing the distinct electronic environments of these two silver species.

By analyzing the Ag K-edge or L-edge XANES spectra, it is possible to distinguish between different oxidation states. nih.gov The energy position of the absorption edge and the features of the "white line" (the intense peak at the absorption edge) are sensitive to the effective charge on the silver atom. nih.govresearchgate.net Comparing the XANES spectrum of AgO with those of reference compounds like metallic silver (Ag⁰) and silver(I) oxide (Ag₂O) allows for the deconvolution of the contributions from Ag(I) and Ag(III) centers within the AgO structure. researchgate.netresearchgate.netresearchgate.net The shape and intensity of the pre-edge features in the spectra can also provide insights into the local coordination geometry (e.g., linear for Ag(I) and square planar for Ag(III)).

The EXAFS region of the spectrum, which consists of oscillations extending several hundred eV above the absorption edge, contains information about the local atomic environment around the absorbing element. libretexts.orgwikipedia.org Analysis of the EXAFS signal can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers.

For AgO, EXAFS analysis of the Ag K-edge can quantitatively determine the bond lengths of the Ag-O pairs for both the Ag(I) and Ag(III) sites. This allows for a detailed reconstruction of the local structure, confirming, for example, the square-planar coordination of Ag(III) and the linear coordination of Ag(I). By fitting the EXAFS data, precise interatomic distances and the number of nearest neighbors can be extracted, providing a detailed picture of the short-range order within the material.

Thermoanalytical Techniques

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of materials. For silver(I,III) oxide, these methods reveal a characteristic multi-step decomposition process.